molecular formula C15H15BFNO4 B12656496 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid

Cat. No.: B12656496
M. Wt: 303.09 g/mol
InChI Key: LLKVJBWMBZQDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO4 and a molecular weight of 303.09 g/mol . This compound is known for its unique structure, which includes a boronic acid group, a fluorine atom, and a methoxybenzylcarbamoyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with 2-methoxybenzylamine under specific conditions to form the corresponding amide. This intermediate is then subjected to reduction and subsequent borylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The fluorine atom and methoxybenzylcarbamoyl group contribute to the compound’s specificity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is unique due to its combination of a boronic acid group, a fluorine atom, and a methoxybenzylcarbamoyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Properties

Molecular Formula

C15H15BFNO4

Molecular Weight

303.09 g/mol

IUPAC Name

[2-fluoro-5-[(2-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H15BFNO4/c1-22-14-5-3-2-4-11(14)9-18-15(19)10-6-7-13(17)12(8-10)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19)

InChI Key

LLKVJBWMBZQDKA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2OC)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.